![molecular formula C22H25NO4 B367154 1-[3-methoxy-4-(pentyloxy)benzyl]-7-methyl-1H-indole-2,3-dione CAS No. 620932-38-9](/img/structure/B367154.png)
1-[3-methoxy-4-(pentyloxy)benzyl]-7-methyl-1H-indole-2,3-dione
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Overview
Description
The compound “1-[3-methoxy-4-(pentyloxy)benzyl]-7-methyl-1H-indole-2,3-dione” is a complex organic molecule. It contains an indole group, which is a common structure in many natural products and pharmaceuticals . The methoxy and pentyloxy groups are ether groups, which can affect the compound’s solubility and reactivity.
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR) and X-ray crystallography . These techniques can provide detailed information about the positions of atoms in the molecule and the lengths and types of chemical bonds.Chemical Reactions Analysis
The reactivity of this compound would depend on its specific functional groups. For example, the indole group is known to undergo electrophilic substitution reactions . The ether groups might be cleaved under acidic or basic conditions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of ether and carbonyl groups could affect its polarity and solubility .Scientific Research Applications
Photoinduced Molecular Transformations
Research by Kobayashi et al. (1993) demonstrated the synthesis of 2,3-dihydro-1H-benz[f]indole-4,9-diones through a unique [3 + 2] regioselective photoaddition, a process relevant to the molecular transformations of similar compounds including 1-[3-methoxy-4-(pentyloxy)benzyl]-7-methyl-1H-indole-2,3-dione. This process is significant in the field of photochemistry and could provide insights into the potential applications of the compound in molecular engineering and design (Kobayashi et al., 1993).
Photochromic and Fluorescence Properties
Studies by Balenko et al. (2010) and Makarova et al. (2014, 2010, 2011) on various heterocyclic fulgides, including those similar to this compound, have revealed notable photochromic and fluorescence properties. These properties are particularly relevant in developing materials for optoelectronics and photoresponsive systems, indicating potential applications for the compound in these fields (Balenko et al., 2010), (Makarova et al., 2014), (Makarova et al., 2010), (Makarova et al., 2011).
Synthesis of Heterocyclic Compounds
Kametani et al. (1979) and other researchers have explored synthetic approaches to compounds structurally related to this compound, which can be vital in creating new heterocyclic compounds. These syntheses are crucial for the development of new pharmaceuticals and complex organic molecules (Kametani et al., 1979).
Novel Synthetic Methods
Research by Helissey et al. (1987) and others has provided insight into novel synthetic methods for compounds similar to this compound. These methods have implications for the synthesis of complex organic compounds and could be relevant in pharmaceutical research and the creation of new materials (Helissey et al., 1987).
Biological Activity and Potential Therapeutic Applications
Several studies, such as those by Suh et al. (2000) and Wang et al. (2009), have examined the biological activities of compounds structurally related to this compound. These studies suggest potential applications in medicinal chemistry, particularly in the development of new therapeutic agents (Suh et al., 2000), (Wang et al., 2009).
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[(3-methoxy-4-pentoxyphenyl)methyl]-7-methylindole-2,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO4/c1-4-5-6-12-27-18-11-10-16(13-19(18)26-3)14-23-20-15(2)8-7-9-17(20)21(24)22(23)25/h7-11,13H,4-6,12,14H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNIYNXHZRGJCLF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=C(C=C(C=C1)CN2C3=C(C=CC=C3C(=O)C2=O)C)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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